molecular formula C18H19F3N4O B2506454 1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone CAS No. 1021070-32-5

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone

Cat. No.: B2506454
CAS No.: 1021070-32-5
M. Wt: 364.372
InChI Key: MUXYSDGNKWQWNA-UHFFFAOYSA-N
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Description

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C18H19F3N4O and its molecular weight is 364.372. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine . This inhibition can have various downstream effects on neurotransmission and muscle function.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the inhibition of acetylcholinesterase by this compound leads to increased levels of acetylcholine, which can activate various signaling pathways . Additionally, this compound has been shown to induce oxidative stress in cells, resulting in the production of reactive oxygen species and subsequent cellular damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine . This binding interaction is facilitated by the trifluoroethanone group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site . The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, which can affect neurotransmission and muscle function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation of this compound can lead to a reduction in its inhibitory effects on acetylcholinesterase . Long-term exposure to this compound has been shown to result in chronic oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit acetylcholinesterase without causing significant adverse effects . At higher doses, this compound can induce severe oxidative stress, leading to cellular damage and toxicity . Threshold effects have been observed, where the compound’s inhibitory effects plateau at a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with biomolecules, potentially contributing to the compound’s overall biochemical effects . The interaction with cytochrome P450 enzymes also suggests potential effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and is also transported by specific membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and the endoplasmic reticulum. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound can influence its activity and function, particularly in relation to its interactions with acetylcholinesterase and other biomolecules .

Properties

IUPAC Name

1-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O/c1-12-3-4-14(11-13(12)2)15-5-6-16(23-22-15)24-7-9-25(10-8-24)17(26)18(19,20)21/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXYSDGNKWQWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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